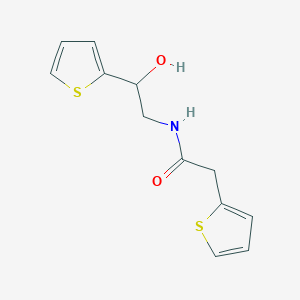

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c14-10(11-4-2-6-17-11)8-13-12(15)7-9-3-1-5-16-9/h1-6,10,14H,7-8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNQUBFSHIILAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2-thiophenecarboxylic acid with 2-aminoethanol in the presence of a dehydrating agent to form the desired compound. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that related thiophene derivatives possess activity against common pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .

Antioxidant Properties

The compound's antioxidant potential has been explored through various assays, including the ABTS method. Preliminary findings suggest that it can effectively scavenge free radicals, contributing to its potential use in formulations aimed at reducing oxidative stress .

Anticancer Activity

This compound has shown promise in cancer research. Studies involving cell lines such as HepG-2 (liver cancer) and A549 (lung cancer) have demonstrated selective cytotoxicity, indicating its potential as a therapeutic agent in oncology . The compound's mechanism may involve the induction of apoptosis in cancer cells while sparing normal cells.

Case Studies

Several case studies highlight the efficacy of thiophene-based compounds in medical applications:

- Antimicrobial Efficacy : A study evaluated a series of thiophene derivatives for their antimicrobial activity against various bacterial strains, demonstrating that modifications in the thiophene ring could enhance activity .

- Cytotoxicity Assessments : Research on similar compounds revealed selective toxicity towards cancer cells, suggesting that structural variations can significantly impact biological activity .

- Antioxidant Studies : In vitro assays have shown that certain thiophene derivatives exhibit substantial antioxidant activity, paving the way for their inclusion in nutraceutical products aimed at combating oxidative damage .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiophene rings and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

- Structure: Features a cyano (-CN) group at the 3-position of the thiophene ring instead of a hydroxyethyl group.

- Synthesis: Prepared via a two-step process involving activation of 2-(thiophen-2-yl)acetic acid to its acyl chloride, followed by reaction with 2-aminothiophene-3-carbonitrile .

- Crystallography: Crystallizes in the monoclinic space group P2₁/c (Z = 4), with distinct packing stabilized by hydrogen bonds .

- Key Difference: The electron-withdrawing cyano group enhances electrophilic reactivity compared to the hydroxyethyl substituent, which may act as a hydrogen-bond donor .

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Replaces one thiophene ring with a thiazole ring and incorporates a dichlorophenyl group.

- Synthesis: Synthesized via carbodiimide-mediated coupling of 2,6-dichlorophenylacetic acid with 2-aminothiazole .

- Crystallography : Exhibits a twisted conformation (79.7° between aromatic planes) and forms 1D chains via N–H⋯N hydrogen bonds .

N-(Thiophen-2-ylmethyl)acetamide Derivatives

- Examples: N-(Thiophen-2-ylmethyl)acetamide (CAS 21403-24-7): Simple derivative with a thiophene-methyl group.

- Key Difference : The absence of a second thiophene or hydroxyethyl group reduces steric hindrance and conjugation effects, simplifying synthesis but limiting structural complexity .

Physicochemical Properties

Notes:

- Melting points for thiophene-based acetamides typically range from 150–200°C, influenced by substituent polarity and hydrogen-bonding capacity .

- The hydroxyethyl group in the target compound may lower melting points compared to cyano or chloro derivatives due to increased solubility .

Spectroscopic and Analytical Data

- NMR Trends :

- IR Spectroscopy :

- Expected peaks: N–H stretch (~3300 cm$^{-1}$), C=O stretch (~1680 cm$^{-1}$), and thiophene C–S vibrations (~700 cm$^{-1}$) .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide is an organic compound characterized by its unique structure, which combines thiophene rings with a hydroxyethyl group and an acetamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, anticancer, and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 310.4 g/mol. The presence of functional groups such as hydroxy and acetamide enhances its potential for biological interactions, including hydrogen bonding and enzyme modulation.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃S₂ |

| Molecular Weight | 310.4 g/mol |

| Potential Biological Activities | Anti-inflammatory, Anticancer, Antimicrobial |

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide | Fluorinated phenyl ring | Anticancer, anti-inflammatory | Contains a fluorine substituent enhancing lipophilicity |

| N-{4-hydroxyphenyl}acetamide | Hydroxyphenyl group | Analgesic properties | Lacks thiophene groups, making it less versatile |

| 5-(4-chlorophenyl)-1,2,4-triazolidine-3-thione | Triazolidine ring | Antimicrobial activities | Different ring structure alters reactivity |

The dual thiophene structure combined with a hydroxyethyl group in this compound may enhance its solubility and biological interactions compared to other compounds.

Case Studies and Research Findings

- Antioxidant Activity : Thiophene derivatives have shown promising antioxidant properties. For instance, a study indicated that certain thiophene hybrids exhibited significant antioxidant activity (IC50 values ranging from 26.8 μM to 74.0 μM), suggesting that N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide could possess similar capabilities due to its structural characteristics .

- Cholinesterase Inhibition : Research on thiophene hybrids has revealed their potential as cholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's disease. Compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide have demonstrated IC50 values comparable to established drugs like galantamine .

- In Vitro Studies : Preliminary investigations into the binding affinity of this compound to biological targets are essential for understanding its therapeutic potential. Molecular docking studies are recommended to elucidate its interactions with specific enzymes or receptors .

Q & A

Q. What are the optimized synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-2-yl)acetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including acylation and hydroxylation. Key steps include:

- Acylation : Reacting thiophene derivatives with acetic anhydride to introduce the acetamide group .

- Hydroxylation : Using NaOH or other hydroxylating agents to form the hydroxyethyl moiety .

Critical parameters include solvent choice (e.g., dichloromethane for acylation), temperature control (e.g., 273 K for coupling reactions), and inert atmospheres to prevent oxidation . Yield optimization requires precise stoichiometry and purification via column chromatography or recrystallization .

Q. What analytical techniques are most reliable for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of thiophene rings, hydroxyethyl, and acetamide groups. Aromatic protons in thiophene appear at δ 6.8–7.5 ppm, while hydroxy protons resonate at δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 267.36 (C₁₂H₁₃NO₂S₂) .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

- Thiophene Modifications : Replacing the thiophene ring with furan or isoxazole alters electronic properties and binding affinity. For example, furan derivatives show improved antioxidant activity due to increased electron density .

- Hydroxyethyl Chain : Substituting the hydroxy group with a sulfonyl or methoxy group enhances hydrophobicity, improving blood-brain barrier penetration in neurological assays .

- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) correlate logP values with antimicrobial efficacy, guiding substituent selection .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

- Assay Standardization : Discrepancies in IC₅₀ values for enzyme inhibition (e.g., COX-2) may arise from variations in cell lines or substrate concentrations. Use standardized protocols (e.g., ELISA with uniform ATP concentrations) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that contribute to observed effects, distinguishing parent compound activity from metabolic byproducts .

- Control Experiments : Include positive controls (e.g., indomethacin for anti-inflammatory assays) and validate target specificity via knockout cell models .

Q. How can in-silico modeling predict the compound’s interaction with biological targets such as kinases or GPCRs?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with ATP-binding pockets (e.g., EGFR kinase). Key interactions include hydrogen bonds between the hydroxy group and Thr766, and π-π stacking of thiophene with Phe723 .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- Pharmacophore Mapping : Identifies essential features (e.g., hydrogen bond acceptors in the acetamide group) for scaffold prioritization .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during in vitro assays?

- Co-solvents : Use DMSO (≤0.1% v/v) to pre-dissolve the compound, ensuring no solvent interference with cell viability .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability and sustained release .

- Prodrug Design : Introduce phosphate groups at the hydroxy position, which hydrolyze in physiological conditions to release the active compound .

Q. What strategies mitigate oxidative degradation during long-term storage?

- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent thiophene ring oxidation .

- Antioxidant Additives : Include 0.01% BHT in stock solutions to inhibit radical-mediated degradation .

- HPLC Monitoring : Regularly check purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect degradation peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.